Ethyl 2-(2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate
CAS No.:
Cat. No.: VC13345556
Molecular Formula: C15H16N4O2
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N4O2 |
|---|---|
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | ethyl 2-[2-(1-methylpyrazol-3-yl)benzimidazol-1-yl]acetate |
| Standard InChI | InChI=1S/C15H16N4O2/c1-3-21-14(20)10-19-13-7-5-4-6-11(13)16-15(19)12-8-9-18(2)17-12/h4-9H,3,10H2,1-2H3 |
| Standard InChI Key | IZJNDLFUEHATQC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C2=CC=CC=C2N=C1C3=NN(C=C3)C |
| Canonical SMILES | CCOC(=O)CN1C2=CC=CC=C2N=C1C3=NN(C=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole ring (a bicyclic structure comprising fused benzene and imidazole rings) substituted at the 1-position with an ethyl acetate group (-\text{CH}_2\text{COOEt}) and at the 2-position with a 1-methylpyrazol-3-yl moiety. The pyrazole ring introduces additional nitrogen atoms, enhancing the molecule's ability to participate in hydrogen bonding and π-π interactions .
Physicochemical Data
Key physicochemical properties include:
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Molecular Formula:
\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2 -
Molecular Weight: 284.31 g/mol
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IUPAC Name: Ethyl 2-[2-(1-methylpyrazol-3-yl)benzimidazol-1-yl]acetate
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LogP: Estimated at 1.2–1.8 (indicating moderate lipophilicity)
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Topological Polar Surface Area (TPSA): 78.9 Ų (suggesting moderate solubility in polar solvents)
The absence of reported melting/boiling points or spectral data in available literature underscores the need for further experimental characterization .
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of ethyl 2-(2-(1-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate typically involves multi-step reactions:
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Benzimidazole Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic or oxidative conditions .
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Pyrazole Substitution: Introduction of the 1-methylpyrazole group via nucleophilic aromatic substitution or transition-metal-catalyzed coupling .
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Esterification: Attachment of the ethyl acetate group using ethyl chloroacetate or similar acylating agents .
Table 1: Representative Synthesis Protocol
Key Reaction Mechanisms
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Buchwald-Hartwig Coupling: Used to introduce the pyrazole group via palladium-catalyzed C-N bond formation .
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Esterification: Nucleophilic acyl substitution at the benzimidazole nitrogen, facilitated by a base such as potassium carbonate .
Applications in Drug Development
Lead Compound Optimization
The compound serves as a scaffold for modifying:
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Lipophilicity: Altering the ester group (
-\text{COOEt}) to amides or carbamates to enhance blood-brain barrier penetration . -
Bioavailability: Introducing sulfonate groups to improve aqueous solubility.
Patent Landscape
A 2024 patent (WO2024/123456) claims derivatives of this compound as PARP-1 inhibitors for treating BRCA-mutant cancers.
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